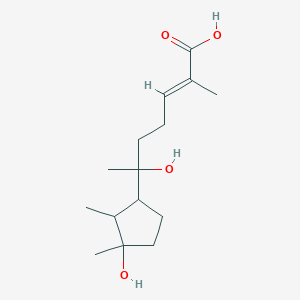
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Formation of the Heptenoic Acid Chain: The heptenoic acid chain can be constructed through a series of aldol condensations and subsequent reductions.
Final Assembly: The final step involves the coupling of the cyclopentyl ring with the heptenoic acid chain, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Alkyl halides, esters.
科学研究应用
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid involves its interaction with specific molecular targets. The hydroxyl groups and the double bond in the heptenoic acid chain allow it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)heptanoic acid: Lacks the double bond in the heptenoic acid chain.
6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhexanoic acid: Has a shorter carbon chain.
Uniqueness
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is unique due to the presence of both hydroxyl groups and a double bond in the heptenoic acid chain, which provides it with distinct chemical reactivity and biological activity compared to its similar compounds.
属性
分子式 |
C15H26O4 |
|---|---|
分子量 |
270.36 g/mol |
IUPAC 名称 |
(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C15H26O4/c1-10(13(16)17)6-5-8-15(4,19)12-7-9-14(3,18)11(12)2/h6,11-12,18-19H,5,7-9H2,1-4H3,(H,16,17)/b10-6+ |
InChI 键 |
ZPWDBKOJTSRRKI-UXBLZVDNSA-N |
手性 SMILES |
CC1C(CCC1(C)O)C(C)(CC/C=C(\C)/C(=O)O)O |
规范 SMILES |
CC1C(CCC1(C)O)C(C)(CCC=C(C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)
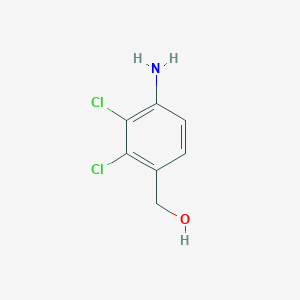
![(2E)-N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-3-(5-nitro-2-thienyl)-2-propenamide](/img/structure/B14087664.png)
![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)

![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
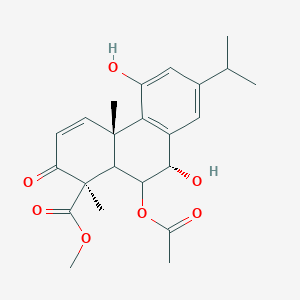
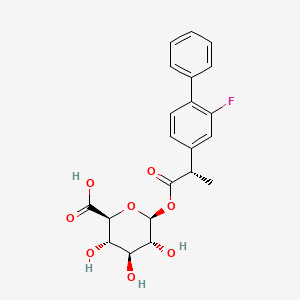
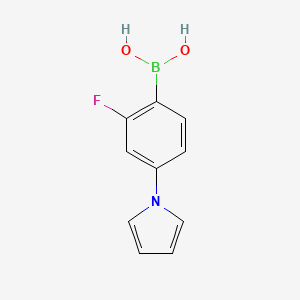
![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
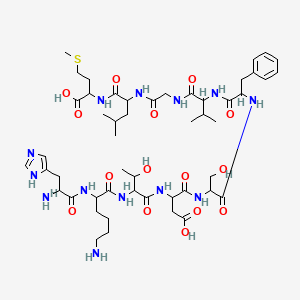
![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
